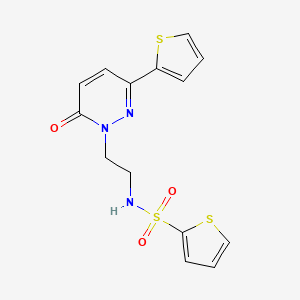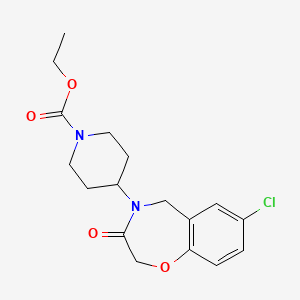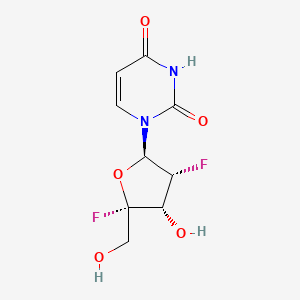
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H10F2N2O5 and its molecular weight is 264.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Theoretical Analysis and Comparison with Fluorouracil
One study focused on the theoretical Raman and IR spectra of tegafur, a compound closely related to the queried chemical, and compared its molecular electrostatic potential surfaces, polarizability, and hyperpolarizability with 5-fluoro-uracil (5-FU) using density functional theory. This research highlighted the selectivity of tegafur as a prodrug over 5-FU, emphasizing its importance in chemotherapeutic applications (Prasad, Sinha, & Kumar, 2010).
Synthesis of Functionalized Pyrimidines
Another research avenue involves the synthesis of functionalized 1H-pyrimidines from cyclic oxalyl compounds, demonstrating the versatility of pyrimidine derivatives in organic synthesis. This work presents a methodology for synthesizing various pyrimidine derivatives, showcasing the chemical's relevance in synthetic chemistry (Altural et al., 1989).
Application in Organic Solar Cells
The compound's derivatives have been explored in the context of organic solar cells. A specific study described the synthesis of a bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor with promising optoelectronic properties and encouraging efficiency when paired with a common electron donor. This highlights its potential in enhancing the efficiency of organic solar cells (Gupta et al., 2017).
Novel Synthesis Methods
Research into the synthesis of trifluoromethylated analogues of dihydroorotic acid demonstrated innovative approaches to creating new compounds with potential applications in medicinal chemistry and drug design. This work underlines the compound's role in synthesizing novel molecules with specific functional groups (Sukach et al., 2015).
Antimicrobial Activity
Compounds derived from the chemical have been studied for their antimicrobial properties. For instance, synthesis, characterization, and antimicrobial activity assessment of pyrimidine derivatives and their metal complexes have provided insights into their potential as antimicrobial agents (Chioma et al., 2018).
Mécanisme D'action
Target of Action
HIV-1 Inhibitor-3, also known as “1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione” or “1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione”, is a novel antiretroviral medication .
Mode of Action
The compound acts as an attachment inhibitor , preventing the HIV-1 virus from attaching to host cells . It does this by establishing a stable α-helical conformation with the target sequence and inhibiting the creation of a fused active hexa-helix bundle, thus preventing HIV-1 Env-mediated membrane fusion and viral entry .
Biochemical Pathways
The compound affects the viral entry process , which includes the attachment of the viral gp120 to the CD4 T cell receptor, binding of the gp120 to CCR5 or CXCR4 co-receptors, and fusion of the viral and cellular membranes . By inhibiting the attachment of the virus to the host cell, the compound disrupts this pathway and prevents the virus from entering the cell and replicating.
Pharmacokinetics
It is known that the compound is well-tolerated and virologically active in individuals with multidrug-resistant (mdr) hiv-1 .
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 replication within the host organism. By inhibiting the attachment of the virus to host cells, the compound prevents the virus from entering the cell and using the cell’s machinery to replicate. This can help to control the spread of the virus within the host organism and slow the progression of the disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications can lead to drug-drug interactions that may affect the compound’s effectiveness . Additionally, the emergence of drug-resistant strains of HIV-1 is a key factor in the failure of antiretroviral treatment, leading to higher odds of disease progression and mortality .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-5-6(16)9(11,3-14)18-7(5)13-2-1-4(15)12-8(13)17/h1-2,5-7,14,16H,3H2,(H,12,15,17)/t5-,6+,7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLNPJRBOJRGPS-JVZYCSMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

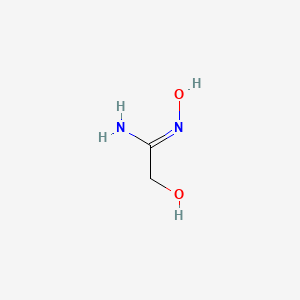
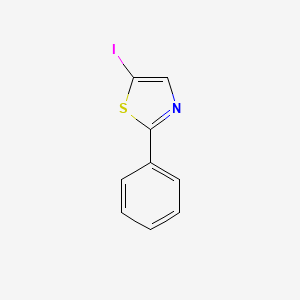
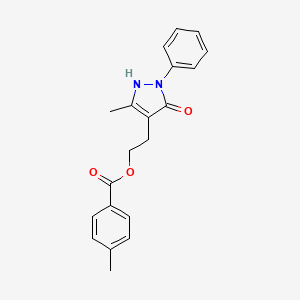
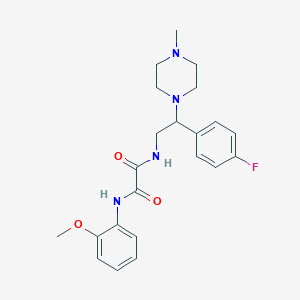
![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)
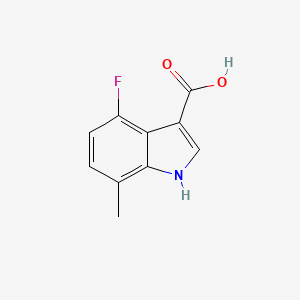
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)
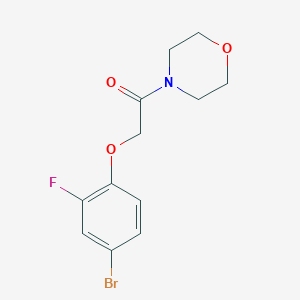
![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B2917167.png)
